8-甲氧基-3-甲基-1H-异色满-1-酮

描述

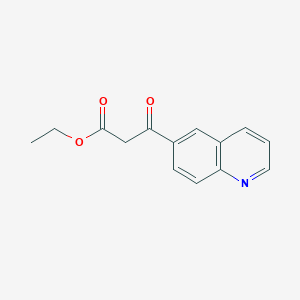

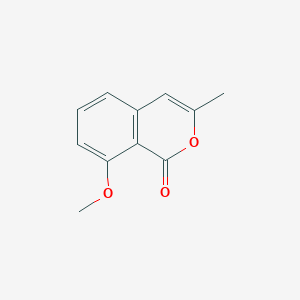

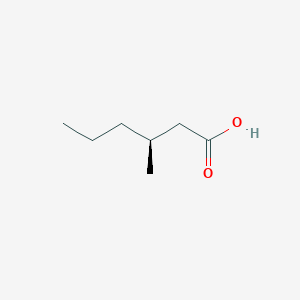

8-Methoxy-3-methyl-1H-isochromen-1-one is a chemical compound with the molecular formula C₁₁H₁₀O₃ . It belongs to the class of isochromenones and exhibits interesting biological properties. The compound’s structure features a chromone ring system with a methoxy group at position 8 and a methyl group at position 3.

Synthesis Analysis

The synthesis of 8-methoxy-3-methyl-1H-isochromen-1-one can be achieved through various methods, including cyclization reactions, oxidative processes, and condensation reactions. Researchers have reported several synthetic routes, but the most common involve the cyclization of suitable precursors under specific conditions.

Molecular Structure Analysis

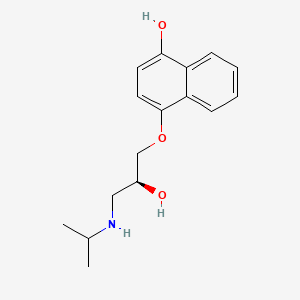

The crystallographic data for ®-6-hydroxy-8-methoxy-3-methylisochroman-1-one (a closely related compound) provides insights into the molecular structure. The compound adopts a monoclinic crystal lattice with the following parameters:

- Space Group : P2₁

- Unit Cell Dimensions :

- a : 15.4586 Å

- b : 7.80238 Å

- c : 16.4003 Å

- β : 91.0103°

- Volume (V) : 1977.81 ų

- Z : 8

- Selected Bond Lengths (Å) :

- C-O bond: 1.42–1.43 Å

- C-C bond: 1.50–1.54 Å

- Selected Bond Angles (°) :

- O-C-O angle: 120°–121°

Chemical Reactions Analysis

8-Methoxy-3-methyl-1H-isochromen-1-one can participate in various chemical reactions, including:

- Hydrolysis : Cleavage of the ester bond to yield the corresponding carboxylic acid and alcohol.

- Substitution Reactions : Substitution of the methoxy group or the methyl group with other functional groups.

- Oxidation Reactions : Oxidation of the alcohol moiety to form the corresponding ketone.

Physical And Chemical Properties Analysis

- Melting Point : Varies depending on the crystalline form.

- Solubility : Soluble in organic solvents (e.g., acetone, methanol) but sparingly soluble in water.

- Color : Typically pale yellow to white.

- Stability : Stable under normal conditions but may degrade upon exposure to light or heat.

科学研究应用

合成与结构分析:

- 8-甲氧基-3-甲基-1H-异色满-1-酮及其衍生物已通过多种方法合成。一项研究详细介绍了使用双重角色 Pd(II) 催化剂合成具有异色满天然产物重要骨架的新型抗肿瘤剂 (Mondal 等,2003)。

- 另一项研究重点关注了 6,8-二甲氧基-3-甲基-1H-异色满-1-酮及其 5-溴衍生物的晶体结构和 Hirshfeld 表面分析,揭示了异香豆素环系统上甲氧基取向的变化 (Tiouabi 等,2020)。

生物活性与应用:

- 从烟草中提取的外生真菌曲霉中衍生的异色满被发现具有显着的抗烟草花叶病毒 (anti-TMV) 活性,展示了其在农业应用中的潜力 (Yang 等,2022)。

- 从内生真菌 Ulocladium sp. 培养物中分离出的具有异色满结构的多酮类化合物表现出抗菌和清除自由基的活性,表明其在制药应用中的潜力 (Wang 等,2012)。

荧光团应用:

- 研究了 8-甲氧基-3-甲基-1H-异色满-1-酮衍生物的异常荧光特性,以将其作为荧光传感器的潜在应用,在质子溶剂中表现出强荧光,这在各种传感应用中可能很有用 (Uchiyama 等,2006)。

安全和危害

While specific safety data for 8-methoxy-3-methyl-1H-isochromen-1-one are limited, standard laboratory precautions should be followed. Avoid inhalation, skin contact, and ingestion. Always handle in a well-ventilated area.

未来方向

Future research should focus on:

- Biological Activity : Investigate its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

- Synthetic Modifications : Explore structural modifications to enhance its properties.

- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.

属性

IUPAC Name |

8-methoxy-3-methylisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-6-8-4-3-5-9(13-2)10(8)11(12)14-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUUBMHYXQNJEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CC=C2)OC)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40484901 | |

| Record name | 8-methoxy-3-methyl-1H-isochromen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40484901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methoxy-3-methyl-1H-isochromen-1-one | |

CAS RN |

830-54-6 | |

| Record name | 8-methoxy-3-methyl-1H-isochromen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40484901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[oxolane-3,2'-thieno[2,3-B]pyridine]-2,3'-dione](/img/structure/B1626186.png)

![2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1626194.png)